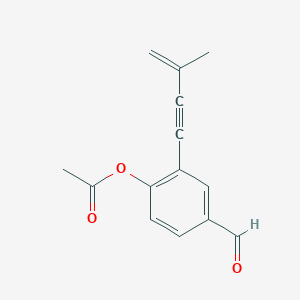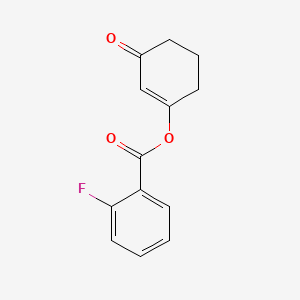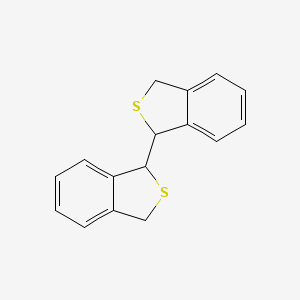![molecular formula C21H17NO4S B12557959 2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid CAS No. 192513-56-7](/img/structure/B12557959.png)
2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a benzoic acid moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzenesulfonyl Group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate nucleophile.
Introduction of the Imine Linkage: The imine linkage is formed through a condensation reaction between an aldehyde (such as 4-methylbenzaldehyde) and an amine.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imine linkage may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzenesulfonyl)methylbenzoic acid
- 4-[(Benzenesulfonyl)methyl]benzoic acid
Uniqueness
2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl group and the imine linkage allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
192513-56-7 |
|---|---|
Molecular Formula |
C21H17NO4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-5-[(4-methylphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C21H17NO4S/c1-15-7-9-16(10-8-15)14-22-17-11-12-20(19(13-17)21(23)24)27(25,26)18-5-3-2-4-6-18/h2-14H,1H3,(H,23,24) |
InChI Key |
DEPIQSDWRACKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)

![Bis[(1H-benzimidazol-2-yl)] propanedioate](/img/structure/B12557915.png)




![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)

![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)


